Cas no 1214331-83-5 (2,3-Dichloro-5-phenylpyridine)
2,3-Dichloro-5-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3-dichloro-5-phenylpyridine
- 2,3-Dichloro-5-phenylpyridine
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- Inchi: 1S/C11H7Cl2N/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H
- InChI Key: GQQGUVVSFQBTRG-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C1C=CC=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9
2,3-Dichloro-5-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000780-250mg |
2,3-Dichloro-5-phenylpyridine |
1214331-83-5 | 95% | 250mg |
$1029.00 | 2023-09-04 | |
| Alichem | A029000780-500mg |
2,3-Dichloro-5-phenylpyridine |
1214331-83-5 | 95% | 500mg |
$1735.55 | 2023-09-04 | |
| Alichem | A029000780-1g |
2,3-Dichloro-5-phenylpyridine |
1214331-83-5 | 95% | 1g |
$2837.10 | 2023-09-04 |
2,3-Dichloro-5-phenylpyridine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2,3-Dichloro-5-phenylpyridine
Introduction to 2,3-Dichloro-5-phenylpyridine (CAS No. 1214331-83-5)
2,3-Dichloro-5-phenylpyridine, with the chemical formula C₇H₅Cl₂N, is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has garnered attention in recent years due to its versatile applications in medicinal chemistry. Its unique structural features, including the presence of chlorine substituents and a phenyl ring, make it a valuable building block for developing novel bioactive molecules.
The CAS No. 1214331-83-5 identifier ensures precise chemical characterization and traceability, which is crucial for research and industrial applications. This compound has been extensively studied for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The dichloro substitution pattern enhances its reactivity, allowing for further functionalization to create more complex structures.
Recent advancements in synthetic methodologies have improved the accessibility of 2,3-Dichloro-5-phenylpyridine, making it more readily available for research purposes. Researchers have leveraged this compound to develop novel scaffolds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation.
The phenylpyridine core of 2,3-Dichloro-5-phenylpyridine is particularly noteworthy, as it mimics natural product structures known to exhibit biological activity. This motif has been incorporated into various drug candidates that show promising preclinical results. The chlorine atoms at the 2 and 3 positions provide handles for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In the realm of agrochemicals, 2,3-Dichloro-5-phenylpyridine has been explored as a precursor for developing novel pesticides and herbicides. Its structural framework allows for the creation of compounds that interact with specific biological targets in pests, offering an effective means of crop protection. The compound's stability under various environmental conditions further enhances its suitability for agricultural applications.
The synthesis of 2,3-Dichloro-5-phenylpyridine typically involves multi-step reactions starting from readily available pyridine derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields. These innovations align with the growing emphasis on sustainable chemistry practices in industrial applications.
From a medicinal chemistry perspective, 2,3-Dichloro-5-phenylpyridine serves as a key intermediate in the development of targeted therapies. Its ability to undergo selective functionalization allows researchers to fine-tune molecular properties such as solubility, bioavailability, and binding affinity. This flexibility has led to the discovery of several lead compounds that are currently undergoing further optimization.
The compound's role in drug discovery extends beyond kinase inhibitors. It has been investigated as a precursor for antiviral and antibacterial agents due to its ability to disrupt essential metabolic pathways in pathogens. Such applications highlight its broad utility across different therapeutic areas.
Recent computational studies have also shed light on the mechanistic aspects of reactions involving 2,3-Dichloro-5-phenylpyridine. These studies utilize advanced modeling techniques to predict reaction outcomes and optimize synthetic pathways. Such insights are invaluable for accelerating the development of new compounds with desired properties.
The growing interest in 2,3-Dichloro-5-phenylpyridine underscores its importance as a chemical building block in modern pharmaceutical research. Its unique structural features and reactivity make it indispensable for designing next-generation therapeutics. As synthetic methods continue to evolve, the potential applications of this compound are expected to expand further.
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